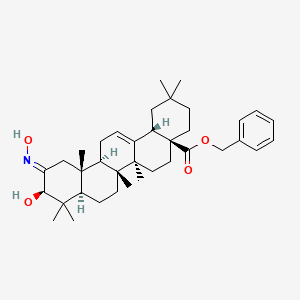
(3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the oleanane triterpenoids family, which are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester typically involves multiple steps, starting from oleanolic acid. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 3-beta position.
Oximation: Conversion of the ketone group to an oxime at the 2-position.
Esterification: Formation of the phenylmethyl ester at the 28-carboxylic acid position.
Each of these steps requires specific reagents and conditions. For example, hydroxylation might be achieved using hydrogen peroxide in the presence of a catalyst, while oximation could involve hydroxylamine hydrochloride in an alkaline medium. Esterification typically requires an acid catalyst such as sulfuric acid and an alcohol (in this case, benzyl alcohol).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be oxidized to a ketone.
Reduction: The oxime group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Formation of a ketone at the 3-beta position.
Reduction: Conversion of the oxime to an amine.
Substitution: Replacement of the ester group with a new functional group, depending on the nucleophile used.
科学的研究の応用
(3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential, particularly in anti-inflammatory and anticancer research.
作用機序
The mechanism of action of (3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Oleanolic Acid: The parent compound from which (3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester is derived.
Ursolic Acid: Another oleanane triterpenoid with similar biological activities.
Betulinic Acid: A related triterpenoid with notable anticancer properties.
Uniqueness
This compound is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C37H53NO4 |
|---|---|
分子量 |
575.8 g/mol |
IUPAC名 |
benzyl (4aS,6aR,6aS,6bR,8aR,10R,11E,12aR,14bS)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C37H53NO4/c1-32(2)17-19-37(31(40)42-23-24-11-9-8-10-12-24)20-18-35(6)25(26(37)21-32)13-14-29-34(5)22-27(38-41)30(39)33(3,4)28(34)15-16-36(29,35)7/h8-13,26,28-30,39,41H,14-23H2,1-7H3/b38-27+/t26-,28-,29+,30-,34-,35+,36+,37-/m0/s1 |
InChIキー |
YMZNNSBJOHBZBG-GNMLJUMOSA-N |
異性体SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)(C/C(=N\O)/[C@@H](C3(C)C)O)C |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=NO)C(C5(C)C)O)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


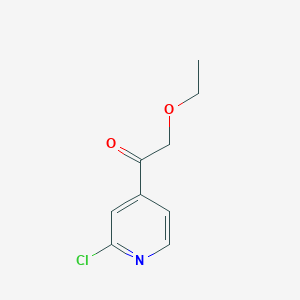
![2-Fluoro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612234.png)
![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)
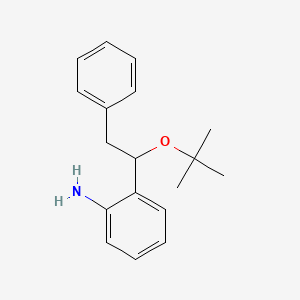
![5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12612268.png)
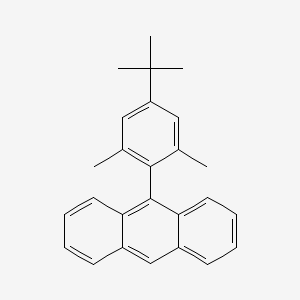
![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
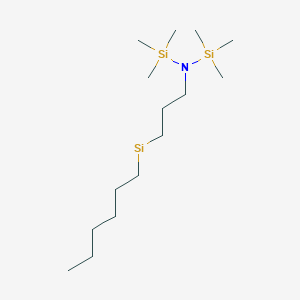
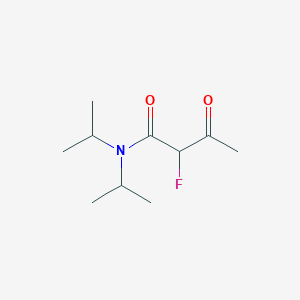

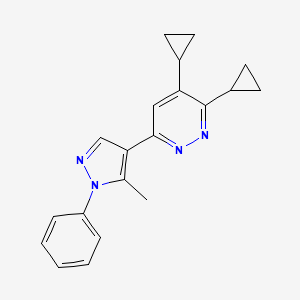
![6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione](/img/structure/B12612317.png)
